molecular formula C10H15NO3S B2678639 1-(7,7-Dioxo-7lambda6-thia-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one CAS No. 2361657-48-7

1-(7,7-Dioxo-7lambda6-thia-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one

カタログ番号: B2678639
CAS番号: 2361657-48-7
分子量: 229.29
InChIキー: KAGZECPUSBXPBB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(7,7-Dioxo-7lambda6-thia-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one” is a derivative of 2,7-diazaspiro[3.5]nonan-2-yl prop-2-en-1-one . It has been identified as a potent covalent inhibitor against KRAS G12C, a protein that plays a key role in cellular proliferation and differentiation . The compound binds in the switch-II pocket of KRAS G12C .


Synthesis Analysis

The synthesis of this compound involves structural optimization of an acryloyl amine moiety to improve in vitro inhibitory activity . The lead compound was further optimized, leading to the successful identification of a potent compound with high metabolic stabilities in human and mouse liver microsomes .


Molecular Structure Analysis

The molecular structure of this compound was analyzed using X-ray complex structural analysis . The compound binds in the switch-II pocket of KRAS G12C .


Chemical Reactions Analysis

The compound acts as a covalent binder to the KRAS protein at a mutated cysteine residue (G12C), which is effective for the treatment of solid tumors .


Physical and Chemical Properties Analysis

The compound is a derivative of 2,7-diazaspiro[3.5]nonan-2-yl prop-2-en-1-one . More specific physical and chemical properties such as melting point, solubility, and stability are not available in the retrieved sources.

作用機序

The mechanism of action of this compound involves its binding to the KRAS protein at a mutated cysteine residue (G12C). This binding inhibits the RAS protein, which is known to drive oncogenic alternation in human cancer .

将来の方向性

The compound has shown promising results in the treatment of solid tumors due to its ability to inhibit the RAS protein . Future research may focus on further optimizing the compound and conducting more extensive in vivo studies to assess its therapeutic potential.

特性

IUPAC Name

1-(7,7-dioxo-7λ6-thia-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-2-9(12)11-7-10(8-11)3-5-15(13,14)6-4-10/h2H,1,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGZECPUSBXPBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC2(C1)CCS(=O)(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。